bafilomycin A1
Description
Structural and Functional Architecture of V-ATPases
V-ATPases are large, multi-subunit protein complexes, typically around 900 kDa in mammals, exhibiting a bipartite structure that is structurally and mechanistically related to F-ATPases and archaeal A-ATPases frontiersin.orgbiologists.comcapes.gov.brscielo.br. This complex architecture allows for the precise coupling of ATP hydrolysis to proton translocation across biological membranes physiology.org.
Subunit Composition and Assembly Dynamics
The V-ATPase complex is composed of two distinct functional domains: a peripheral, soluble catalytic sector known as V1, and a hydrophobic, integral membrane sector called V0 scielo.brfrontiersin.orgbiologists.comcapes.gov.brscielo.br.
V1 Domain: The V1 domain is a 570-kDa peripheral complex exposed to the cytosol, responsible for ATP hydrolysis capes.gov.brnih.gov. It typically consists of eight different subunits, designated A through H, in a stoichiometry of A3B3CDE3FG3H in yeast nih.govnih.gov. The A3B3 hexamer contains three catalytic ATP binding pockets at the AB interfaces where ATP hydrolysis occurs nih.gov. Subunits D and F, along with subunit d from V0, form a central rotor stalk portlandpress.compnas.org. Subunits C, H, and a (from V0) contribute to the stator, which is the stationary part of the enzyme nih.gov. Subunit H is not required for the assembly of the V-ATPase, but its absence leads to reduced stability and inactivity of the complex researchgate.net.
V0 Domain: The V0 domain is a 260-kDa integral membrane complex responsible for proton translocation across the membrane capes.gov.brscielo.brnih.gov. In mammals, it is composed of subunits a, c, c″, d, and e, and in yeast, it also includes subunit c′ nih.govfrontiersin.orgnih.gov. The V0 domain is dominated by a ring composed of multiple proteolipid c subunits (typically ten molecules of VHA-c in plants) frontiersin.orgpnas.org. The a subunit, the largest membrane subunit, has a bipartite structure with a cytoplasmic N-terminal half and a membrane-integrated C-terminal half containing eight transmembrane helices, two of which are directly involved in proton transport mdpi.comnih.gov. The V0 complex is assembled in the endoplasmic reticulum (ER) before being transported to the Golgi, where it binds to V1 pnas.org.
The assembly of V-ATPases is a dynamic process. The V1 and V0 domains can undergo reversible dissociation to regulate proton pumping activity, particularly in response to nutrient availability portlandpress.comresearchgate.netmicrobialcell.com. For instance, nutrient shortage can lead to the disassembly of V-ATPases into inactive V1 and V0 parts, thereby efficiently shutting down ATP consumption portlandpress.com. Reassembly occurs when nutrient levels are restored portlandpress.com.
Proton Translocation Mechanism and ATP Hydrolysis Coupling
V-ATPases operate via a rotary mechanism, similar to F-ATPases nih.govbiologists.comnih.govportlandpress.comimrpress.com. The hydrolysis of ATP in the V1 domain drives the rotation of a central shaft, which in turn causes the rotation of the proteolipid c-ring within the V0 domain portlandpress.compnas.orgnih.gov. This rotational movement of the c-ring against the static part of the proton channel (formed by the C-terminal domain of subunit a) drives protons across the membrane portlandpress.compnas.org.
The mechanism involves ATP hydrolysis occurring at alternating catalytic sites within the A subunits of the V1 domain portlandpress.comnih.gov. This drives conformational changes that induce the rotation of the central rotor (subunits D, F, and d) portlandpress.compnas.org. As the c-ring rotates, protonated glutamate (B1630785) residues on the c subunits come into contact with the luminal hemichannel of subunit a, leading to the release of protons into this channel imrpress.com. This process establishes an acid pH gradient and a positive transmembrane potential within the acidified compartments scielo.br.
Diverse Physiological Roles of V-ATPases Across Eukaryotic Cells
V-ATPases are vital for numerous physiological and biochemical processes across eukaryotic cells, extending beyond simple proton pumping scielo.brbiologists.comresearchgate.net. Their functions are critical for maintaining cellular homeostasis and supporting various essential cellular activities.
Maintenance of Organellar Acidification and Intracellular pH Homeostasis
One of the primary and most crucial roles of V-ATPases is the acidification of intracellular organelles and the maintenance of intracellular pH (pHi) homeostasis nih.govcapes.gov.brmicrobialcell.comnih.govnih.govbiologists.comfrontiersin.org.
Organellar Acidification: V-ATPases acidify the lumen of various organelles, creating specific pH environments essential for their proper function. Key examples include:
Lysosomes: V-ATPases are primarily responsible for maintaining the acidic pH (typically around pH 4.5-5.0) within lysosomes, which is optimal for the activity of lysosomal hydrolases involved in macromolecule degradation scielo.brnih.govbiologists.comnih.gov.
Endosomes: The acidic pH within sorting endosomes (pH 6.0-6.3) is critical for triggering the dissociation of ligands internalized via receptor-mediated endocytosis, allowing unoccupied receptors to recycle to the cell surface nih.govnih.govnih.govresearchgate.net.
Golgi Apparatus: V-ATPases contribute to the gradual acidification of the Golgi apparatus, with pH decreasing from the cis-Golgi to the trans-Golgi (e.g., cis-Golgi pH 6.8, trans-Golgi network pH 6.3) frontiersin.orgmdpi.com. This pH gradient is important for protein processing, sorting, and glycosylation frontiersin.org.
Secretory Granules and Synaptic Vesicles: V-ATPases generate the electrochemical proton gradient necessary for the accumulation of neurotransmitters and hormones into secretory vesicles and synaptic vesicles nih.govnih.govresearchgate.netnih.gov.
Vacuoles (in plants and fungi): In plant and fungal cells, V-ATPases are the dominant proton pumps, contributing to cytosolic pH homeostasis and energizing transport processes across endomembranes, including the central vacuole frontiersin.orgmicrobialcell.comfrontiersin.org.
Involvement in Membrane Trafficking and Vesicular Transport
V-ATPase-driven proton pumping and organellar acidification are indispensable for various aspects of membrane trafficking and vesicular transport along both the exocytotic and endocytotic pathways nih.govnih.govnih.govresearchgate.netresearchgate.net.
Endocytosis: Acidification of early endosomes by V-ATPases is crucial for the dissociation of internalized ligand-receptor complexes, facilitating the recycling of receptors back to the plasma membrane scielo.brnih.govnih.govresearchgate.net. It is also necessary for the formation of endosomal carrier vesicles (multivesicular bodies) that transport ligands from early to late endosomes nih.govresearchgate.net.
Exocytosis and Secretion: V-ATPases acidify secretory pathway vesicles, which is vital for the processing of prohormones (e.g., proinsulin) and the packaging of small molecules like neurotransmitters nih.govnih.gov.
Autophagy and Protein Degradation: V-ATPase-dependent acidification of lysosomes is essential for protein degradation processes, including autophagy, by providing the optimal acidic environment for digestive enzymes nih.govbiologists.comnih.govnih.govresearchgate.net.
Viral and Toxin Entry: Many pathogenic agents, including enveloped viruses (e.g., influenza, Ebola) and toxins (e.g., diphtheria, anthrax), exploit the acidic environment of endosomes, established by V-ATPases, to activate their entry into the cytoplasm of infected cells nih.govnih.gov.
Distribution and Isoform-Specific Functions of V-ATPases in Cellular Compartments
V-ATPases are widely distributed across virtually all eukaryotic cells, found in intracellular membranes and, in specialized cells, at the plasma membrane scielo.brscielo.brjst.go.jp. The diversity of V-ATPase functions is supported by the existence of multiple isoforms for many of its subunits, which often exhibit tissue- or organelle-specific expression and localization frontiersin.orgnih.govjst.go.jp.
Table 1: V-ATPase Subunit Composition and Localization
| Domain | Subunit | Stoichiometry (Yeast) | Function/Role | Localization/Notes |
| V1 | A | 3 | Catalytic ATP hydrolysis, forms hexamer with B | Cytosolic, part of catalytic headgroup nih.govnih.gov |
| V1 | B | 3 | Catalytic ATP hydrolysis, forms hexamer with A | Cytosolic, part of catalytic headgroup nih.govnih.gov |
| V1 | C | 1 | Stator component, regulatory nih.govnih.gov | Cytosolic nih.gov |
| V1 | D | 1 | Central rotor stalk component portlandpress.compnas.org | Cytosolic portlandpress.com |
| V1 | E | 3 | Peripheral stalk component nih.gov | Cytosolic nih.gov |
| V1 | F | 1 | Central rotor stalk component portlandpress.compnas.org | Cytosolic portlandpress.com |
| V1 | G | 3 | Peripheral stalk component nih.gov | Cytosolic nih.gov |
| V1 | H | 1 | Activator, not essential for assembly but for stability/activity researchgate.net | Cytosolic researchgate.net |
| V0 | a | 1 | Proton channel, stator component, targeting information, multiple isoforms nih.govportlandpress.commdpi.comnih.gov | Membrane-integral nih.govmdpi.com |
| V0 | c | 9-10 | Proteolipid ring, proton translocation (rotor) frontiersin.orgportlandpress.compnas.org | Membrane-integral frontiersin.orgportlandpress.com |
| V0 | c' | 1 (yeast) | Proteolipid ring, proton translocation (rotor) nih.govfrontiersin.org | Membrane-integral, yeast specific nih.govfrontiersin.org |
| V0 | c'' | 1 | Proteolipid ring, proton translocation (rotor) nih.govfrontiersin.org | Membrane-integral nih.govfrontiersin.org |
| V0 | d | 1 | Stator component, connects V1 and V0 nih.govportlandpress.com | Membrane-integral nih.govportlandpress.com |
| V0 | e | 1 | Membrane integral, function elusive, assembly nih.govfrontiersin.org | Membrane-integral nih.govfrontiersin.org |
| V0 | Ac45 | 1 (mammals) | Accessory protein jst.go.jp | Membrane-integral jst.go.jp |
| V0 | Atp6ap2 | 1 (mammals) | Accessory protein jst.go.jp | Membrane-integral jst.go.jp |
Isoform-Specific Functions: The a subunit of the V0 domain is particularly notable for its isoforms, which play a critical role in directing V-ATPases to distinct cellular membranes and conferring specific properties to the resulting complexes nih.govmdpi.comnih.govimrpress.comfrontiersin.org. In mammals, four isoforms of the a subunit (a1, a2, a3, and a4) exist, exhibiting tissue- and organelle-specific distribution nih.govmdpi.comnih.govfrontiersin.org.
a1-isoform: Found in the Golgi and involved in synaptic vesicle fusion and secretion, also present on the presynaptic plasma membrane nih.gov.
a2-isoform: Targeted to early endosomes or Golgi, functions as a pH-sensor by recruiting small GTPases in an acidification-dependent manner, involved in the formation of endosomal carrier vesicles nih.gov.
a3-isoform: Indispensable for secretory lysosome trafficking to the plasma membrane, particularly important in osteoclasts for bone resorption mdpi.comjst.go.jp. Mutations in a3 account for over 50% of osteopetrosis cases mdpi.com.
a4-isoform: Expressed almost exclusively in renal cells, responsible for targeting V-ATPases to the apical membrane of alpha-intercalated cells in the kidney, functioning in urinary acidification nih.govnih.gov. Mutations in a4 cause defective urinary acid secretion associated with renal tubular acidosis nih.gov. It is also involved in epididymal clear cells for acidification of the epididymal lumen, playing a role in sperm maturation and storage nih.gov.
Plasma Membrane Localization: V-ATPases are localized to the plasma membrane of certain specialized cells where they function to transport protons to the extracellular space nih.govscielo.brmdpi.comimrpress.comnih.gov. Examples include:
Osteoclasts: Plasma membrane V-ATPases are crucial for bone resorption, acidifying the osteoclast/bone interface to dissolve bone matrix nih.govscielo.brmdpi.comnih.gov.
Renal Intercalated Cells: V-ATPases in the apical membrane of renal intercalated cells secrete acid into the urine, maintaining pH homeostasis nih.govscielo.brmdpi.comnih.gov.
Epididymal Clear Cells: Function in sperm maturation and urinary acidification nih.govnih.govnih.gov.
Certain Cancer Cells: V-ATPases are detected at the plasma membrane of numerous invasive cancer cell lines, contributing to cancer cell survival and invasiveness by acidifying the extracellular environment nih.govpnas.orgnih.gov.
The diverse localization and isoform-specific functions highlight the intricate regulatory mechanisms that allow V-ATPases to perform a wide array of specialized roles critical for eukaryotic cell physiology and homeostasis capes.gov.brnih.gov.
Structure
2D Structure
Properties
IUPAC Name |
16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNQDDQEHDUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88899-55-2 | |
| Record name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Bafilomycin A1 As a Pharmacological Probe for V Atpase Inhibition
Discovery and Characterization of Bafilomycins as Macrolide Antibiotics
The bafilomycins are a group of macrolide antibiotics first isolated from Streptomyces griseus. nih.govdrugbank.com These compounds belong to the plecomacrolide family and are characterized by a 16- or 18-membered macrolactone ring. nih.gov Initially recognized for their antifungal and antibacterial activities, their significance as specific V-ATPase inhibitors was discovered later. biologists.comdoi.org This discovery transformed bafilomycin A1 into a widely used research tool. researchgate.net
Molecular Mechanism of V-ATPase Inhibition by this compound
This compound exerts its inhibitory effect on V-ATPase through a precise molecular mechanism involving direct interaction with the enzyme complex.
The primary target of this compound is the V0 subunit c of the V-ATPase complex. nih.gov Cryo-electron microscopy studies have revealed that this compound binds to the c-ring of the V0 domain. researchgate.net Specifically, one molecule of this compound interacts with two adjacent c subunits. researchgate.net This binding occurs in a shallow, hydrophobic pocket on the surface of the c-ring. biorxiv.org Key interactions include a hydrogen bond between the 7'-hydroxyl group of the macrolide and a tyrosine residue (Tyr144 in bovine) on the c subunit. researchgate.netbiorxiv.org While this hydrogen bond is important, van der Waals interactions between the inhibitor and hydrophobic amino acid side chains of the c-ring are the primary drivers of binding. biorxiv.org Research also suggests that the 'a' subunit of the V-ATPase may also play a role in the binding of bafilomycin. nih.gov
The binding of this compound to the c-ring induces a conformational state in the V0 domain that physically obstructs the rotation of the c-ring. researchgate.netbiorxiv.org This rotation is essential for the translocation of protons across the membrane. By locking the c-ring, this compound effectively blocks the proton channel, thereby inhibiting the pump's activity and preventing the acidification of intracellular compartments. scbt.comresearchgate.net This disruption of the proton gradient affects numerous cellular processes that rely on acidic environments, such as lysosomal degradation and endosomal trafficking. invivogen.comwikipedia.org
Conformational Changes and Proton Translocation Blockade
Kinetic and Concentration-Dependent Aspects of this compound Action
The inhibitory effect of this compound on V-ATPase is concentration-dependent. Studies have shown that even low nanomolar concentrations can significantly inhibit V-ATPase activity. For instance, in turtle bladder preparations, a concentration of 5 nmol/L of this compound caused a 71% reduction in acid secretion. biologists.com In assays using V-ATPase from various sources, the half-maximal inhibitory concentration (IC50) ranges from 4 to 400 nmol/mg of protein. apexbt.com For example, the vacuolar ATPases from Neurospora crassa (a fungus), Zea mays (a plant), and bovine adrenal medulla were inhibited with IC50 values of 400, 4, and 50 nmol/mg, respectively. apexbt.com Furthermore, complete inhibition of H+ translocation has been observed at a concentration of 10 nM. apexbt.com The inhibitory kinetics are non-competitive with respect to ATP, indicating that this compound does not bind to the ATP-binding site. biologists.com The potency of this compound can be influenced by the concentration of the V-ATPase enzyme itself in the assay. biologists.com
| Organism/Tissue | IC50 (nmol/mg protein) | Reference |
| Neurospora crassa | 400 | apexbt.com |
| Zea mays | 4 | apexbt.com |
| Bovine adrenal medulla | 50 | apexbt.com |
Chemical Synthesis and Analog Development of this compound Derivatives (Focus on Structure-Activity Relationships)
The complex structure of this compound has presented a significant challenge for total synthesis. ethz.chfigshare.comnih.govacs.org Nevertheless, several total syntheses have been successfully achieved, providing routes to this important natural product. figshare.comnih.govacs.org These synthetic efforts have also enabled the creation of various analogs to probe the structure-activity relationships (SAR) of this compound. ebi.ac.uknih.gov
SAR studies have revealed several key structural features essential for its V-ATPase inhibitory activity. ebi.ac.uknih.gov These include:
The vinylic methoxy (B1213986) group adjacent to the carbonyl function. nih.gov
The conjugated diene system within the macrolide ring. nih.gov
The hydroxyl group at position 7. nih.gov
Modification or removal of these groups generally leads to a decrease in inhibitory potency. nih.govresearchgate.net For instance, while analogs with substitutions at the 7'-hydroxyl group still bind to V-ATPase, their affinity is reduced. researchgate.net This indicates that while the hydrogen bond at this position contributes to binding, it is not the sole determinant of affinity. biorxiv.org The development of simplified derivatives based on this SAR information is an ongoing area of research. ebi.ac.uknih.gov
Consequences of Bafilomycin A1 Mediated V Atpase Inhibition on Cellular Organelles
Lysosomal and Endolysosomal System Perturbation
The primary intracellular target of bafilomycin A1 is the V-ATPase, a proton pump responsible for maintaining the acidic environment of lysosomes and other vesicles. wikipedia.orginvivogen.com By binding to the V-ATPase complex, this compound obstructs the translocation of protons (H+), leading to a significant disruption of the organelle's internal environment. invivogen.com
Alterations in Luminal pH Dynamics and Acidification Gradients
The fundamental consequence of V-ATPase inhibition by this compound is the alkalinization of the lysosomal lumen. researchgate.net The typical acidic pH of lysosomes, which is essential for their function, is neutralized. invivogen.com This dissipation of the pH gradient has been demonstrated in various cell types, including HeLa cells, BNL CL.2 cells, and A431 cells, where this compound completely inhibits lysosomal acidification. selleckchem.com Studies using LysoSensor staining have visually confirmed this effect, showing that this compound induces alkalinization of intracellular acidic compartments. researchgate.net This disruption of the proton gradient prevents the proper functioning of these organelles. invivogen.com
Effects on Lysosomal Morphology, Biogenesis, and Distribution
Inhibition of V-ATPase by this compound leads to noticeable changes in lysosomal morphology. In mast cells, for instance, treatment with this compound caused granules to become swollen and adopt a vacuole-like appearance. frontiersin.org Furthermore, studies in colon cancer cells have shown that this compound treatment results in an increased number and size of lysosomes. researchgate.net The disruption of the normal lysosomal environment can also interfere with lysosomal biogenesis and their distribution within the cell. researchgate.net
Role of Lysosomal Membrane Permeabilization
Beyond altering pH, this compound can also induce lysosomal membrane permeabilization (LMP). researchgate.net This phenomenon involves the destabilization of the lysosomal membrane, leading to the potential release of its contents, including cathepsins, into the cytosol. elifesciences.orgeurekaselect.com While the precise mechanism is complex, some studies suggest that this compound can inhibit lysosomal hyperpolarization, which in turn can block LMP under certain conditions. nih.gov However, other research indicates that this compound treatment can lead to LMP, contributing to cell death pathways. elifesciences.orgeurekaselect.com For example, in starved mouse embryonic fibroblasts, this compound treatment resulted in the loss of accumulated LysoTracker red signal, indicating ongoing LMP. elifesciences.org
Endosomal Compartment Dysregulation (Early, Recycling, Late Endosomes)
The inhibitory effects of this compound extend beyond the lysosome to the entire endocytic pathway, affecting early, recycling, and late endosomes. By neutralizing the pH of these compartments, this compound disrupts the normal trafficking and sorting of endocytosed materials. selleckchem.comnih.gov
Disruption of Receptor-Ligand Dissociation and Internalization Kinetics
The acidic environment of endosomes is crucial for the dissociation of many receptor-ligand complexes following internalization. By elevating the endosomal pH, this compound can inhibit this dissociation. aai.org This failure to separate receptors from their ligands can impair the recycling of receptors back to the cell surface. aai.orgnih.gov
Studies on the transferrin receptor in Chinese hamster ovary cells revealed that blocking endosome acidification with this compound slowed the rate of receptor externalization by about half, without affecting the initial internalization kinetics. nih.gov This slowing of receptor recycling was dependent on the receptor's cytoplasmic domain. nih.gov Similarly, in the context of the chemokine receptor CXCR3, treatment with this compound inhibited the replenishment of the receptor at the cell surface after ligand-induced internalization, suggesting a block in the trafficking of newly synthesized receptors through the Golgi apparatus. aai.org Furthermore, this compound has been shown to block the transport of endocytosed material from early to late endosomes in HeLa cells. selleckchem.comnih.gov This can lead to the trapping of internalized molecules, such as viruses, in early endosomes. nih.gov
| Compound/Agent | Effect on Organelle | Research Finding | Cell Type |
| This compound | Lysosomes | Induces alkalinization of intracellular acidic compartments. researchgate.net | 697 cells (pediatric B-ALL) |
| This compound | Lysosomes | Inhibits maturation of procathepsin D and procathepsin H. nih.gov | Rat hepatocytes |
| This compound | Lysosomes | Causes swelling and vacuole-like morphology of granules. frontiersin.org | Mast cells |
| This compound | Lysosomes | Increases the number and size of lysosomes. researchgate.net | Colon cancer cells |
| This compound | Lysosomes | Can lead to lysosomal membrane permeabilization (LMP). elifesciences.org | Mouse embryonic fibroblasts, 697 cells |
| This compound | Endosomes | Slows the externalization rate of the transferrin receptor. nih.gov | Chinese hamster ovary cells |
| This compound | Endosomes | Blocks transport from early to late endosomes. selleckchem.comnih.gov | HeLa cells |
| This compound | Endosomes | Inhibits replenishment of CXCR3 at the cell surface. aai.org | Peripheral blood mononuclear cells, L1.2 transfectants |
Modulation of Endosomal Sorting and Recycling Pathways
The endocytic pathway, responsible for internalizing and sorting extracellular and membrane-bound molecules, is highly dependent on a pH gradient maintained by V-ATPases. researchgate.net Early endosomes have a mildly acidic pH of approximately 6.0, which facilitates the dissociation of many receptor-ligand complexes. researchgate.net As cargo progresses to late endosomes and lysosomes, the pH becomes progressively more acidic. researchgate.net
Inhibition of V-ATPase by this compound neutralizes the pH of endosomal compartments, leading to significant disruptions in sorting and recycling processes. nih.gov One of the key consequences is the impairment of receptor recycling. For instance, the recycling of the transferrin receptor to the plasma membrane is significantly slowed in the presence of this compound. nih.govnih.gov This effect is dependent on the receptor's cytoplasmic domain, specifically its internalization motif. nih.govnih.gov While the removal of transferrin from sorting endosomes proceeds normally, the exit from the recycling endosomes is retarded. nih.gov
Furthermore, this compound can block endocytic trafficking at the level of early endosomes. researchgate.net This blockage is attributed to the impaired recruitment of proteins like ARF1 and the formation of endosomal carrier vesicles, which are necessary for transport to later compartments. researchgate.net The drug has also been shown to inhibit the delivery of internalized molecules from mature multivesicular endosomes to lysosomes. tandfonline.com In some cell types, V-ATPase inhibition leads to an accumulation of receptors and other molecules in early endosomes, effectively trapping them and preventing their transport to the trans-Golgi network (TGN) or lysosomes. nih.gov For example, treatment with this compound causes the accumulation of the TGN-resident protein TGN38/41 in early endosomes, highlighting a block in its recycling pathway. nih.gov
| Cellular Process | Effect of this compound | Affected Molecules/Compartments | References |
| Receptor Recycling | Slowed externalization rate | Transferrin Receptor | nih.govnih.gov |
| Endocytic Trafficking | Blocked at early endosomes | Early Endosomes, Endosomal Carrier Vesicles | researchgate.net |
| Endosome-to-Lysosome Transport | Reduced delivery of internalized molecules | Multivesicular Endosomes, Lysosomes | tandfonline.com |
| Recycling to TGN | Accumulation in early endosomes | TGN38/41, Early Endosomes | nih.gov |
| Endocytosis | Inhibition of clathrin-mediated endocytosis | Clathrin-coated vesicles | jst.go.jp |
Trans-Golgi Network (TGN) and Secretory Pathway Function
The trans-Golgi network (TGN) is a major sorting hub in the secretory pathway, and its slightly acidic lumen (pH ~6.0) is critical for its function. nih.gov This acidification is maintained by V-ATPases and is essential for the proper sorting and packaging of proteins into distinct vesicle populations destined for lysosomes, secretory granules, or the plasma membrane. nih.govnih.gov
This compound, by inhibiting V-ATPase, disrupts this acidic environment, leading to defects in cargo sorting. nih.gov For example, the sorting of the regulated secretory protein chromogranin A into dense-core granules is perturbed. nih.gov This disruption is thought to occur at the level of the TGN or immature secretory granules and is dependent on a specific sorting determinant within the protein. nih.gov The neutralization of the TGN pH can also cause the mislocalization of Golgi-resident enzymes, such as certain glycosyltransferases, which may be redistributed to the cell surface or endosomal-like structures. oup.com
The inhibition of V-ATPase by this compound has profound effects on the maturation of secretory vesicles and the secretion of proteins. The acidification of immature secretory granules is a prerequisite for the condensation and processing of their contents. nih.gov In pituitary tumor cells, this compound treatment leads to a marked decrease in small, dense secretory granules containing prolactin and the appearance of large, prolactin-containing vacuoles, indicating a failure in granule maturation. nih.gov Similarly, in neuroendocrine cells, this compound treatment results in a substantial decrease in the number of dense-core vesicles. nih.gov
This impairment of vesicle maturation directly impacts regulated secretion. The secretagogue-stimulated release of proteins like chromogranin A is significantly reduced following this compound treatment. nih.gov However, the drug's effect appears to be on the sorting and maturation steps rather than the final exocytotic event itself. nih.gov Interestingly, while the regulated secretion of many proteins is inhibited, the constitutive secretion of some proteins, like invertase in yeast, appears to be less sensitive to this compound. tandfonline.com Furthermore, this compound has been shown to block the retrograde transport of proteins from the Golgi back to the endoplasmic reticulum. molbiolcell.org
| Process | Effect of this compound | Affected Molecules/Compartments | References |
| TGN Cargo Sorting | Perturbed sorting of regulated secretory proteins | Chromogranin A, TGN, Immature Secretory Granules | nih.gov |
| Golgi Enzyme Localization | Relocalization from Golgi to cell surface/endosomes | Glycosyltransferases | oup.com |
| Secretory Granule Maturation | Decrease in dense-core granules, formation of large vacuoles | Prolactin, Chromaffin Granules | nih.govnih.gov |
| Regulated Secretion | Reduced secretagogue-stimulated release | Chromogranin A | nih.gov |
| Retrograde Transport | Inhibition of Golgi-to-ER transport | Golgi proteins | molbiolcell.org |
Significance of V-ATPases in TGN Acidification and Cargo Sorting
Vacuolar Function in Non-Mammalian Eukaryotes (e.g., Fungi, Plants)
In fungi and plants, the large central vacuole is analogous to the lysosome in mammalian cells and plays a critical role in maintaining cellular homeostasis. wikipedia.organnualreviews.org The acidification of this vacuole, driven by V-ATPases located on the tonoplast (the vacuolar membrane), is essential for many of its functions. annualreviews.org this compound is a potent inhibitor of these plant and fungal V-ATPases. pnas.orgadipogen.com
Inhibition of V-ATPase by this compound prevents the accumulation of acidic dyes within the vacuole, confirming its role in blocking vacuolar acidification. biorxiv.org This disruption of the proton gradient has significant consequences for cellular processes that depend on it. For example, in the chytrid fungus Batrachochytrium dendrobatidis, this compound treatment drastically reduces the size and pumping rate of the contractile vacuole, an organelle crucial for osmoregulation. biorxiv.org In plants, V-ATPase activity is linked to the regulation of turgor pressure, which is vital for cell expansion and structural support. annualreviews.orgusp.br While direct studies on this compound's effect on turgor are complex, the established role of V-ATPase in ion transport across the tonoplast suggests that its inhibition would impact turgor regulation. annualreviews.org For instance, the V-ATPase helps drive the transport of ions like K+ into the vacuole, a key factor in maintaining osmotic potential. annualreviews.org
The acidic environment of the plant and fungal vacuole is crucial for the transport and storage of nutrients, as well as the sequestration of toxic compounds. annualreviews.org The proton motive force generated by the V-ATPase energizes the secondary transport of a wide range of molecules, including ions, amino acids, and sugars, into the vacuole. annualreviews.org
By dissipating the proton gradient, this compound is expected to impair these transport processes. In Brassica napus, for example, inhibitors of tonoplast proton pumps, including this compound, have been used to demonstrate that reduced vacuolar sequestration capacity for nitrate (B79036) in the roots leads to its increased transport to the shoots. nih.gov This indicates that V-ATPase activity is critical for efficient nutrient storage in root vacuoles. Furthermore, the vacuole serves as a primary site for the degradation and recycling of cellular components through autophagy, a process that relies on an acidic pH. invivogen.commdpi.com this compound is a well-known inhibitor of autophagy, preventing the degradation of autophagic cargo within the vacuole/lysosome. caltagmedsystems.co.ukinvivogen.com This blockage of waste degradation pathways can have profound effects on cellular health and survival, particularly under stress conditions.
| Organism Type | Process | Effect of this compound | References |
| Fungi (B. dendrobatidis) | Contractile Vacuole Function | Reduced size and pumping rate | biorxiv.org |
| Fungi (S. cerevisiae) | Vacuolar Acidification | Prevented accumulation of acidic dyes | biorxiv.org |
| Plants (B. napus) | Nutrient Storage | Reduced vacuolar sequestration of nitrate | nih.gov |
| General Non-Mammalian Eukaryotes | Autophagy/Waste Sequestration | Inhibition of autophagic degradation | caltagmedsystems.co.ukinvivogen.com |
| Plants | Turgor Regulation | Implied impact due to inhibition of ion transport | annualreviews.org |
Bafilomycin A1 Induced Modulation of Key Cellular Processes and Pathways
Autophagy Flux Inhibition and Regulation
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. Bafilomycin A1 is widely used as a late-stage autophagy inhibitor, disrupting the final steps of this recycling pathway. wikipedia.orgmedchemexpress.com
The inhibitory effect of this compound on autophagy was initially attributed primarily to its prevention of lysosomal acidification. wikipedia.org By inhibiting the V-ATPase proton pump, this compound raises the luminal pH of lysosomes, which was thought to impair their function and fusogenic capacity. invivogen.comnih.gov However, subsequent research has revealed a more complex, dual mechanism.
Studies in Drosophila have shown that while this compound blocks both lysosomal acidification and autophagosome-lysosome fusion, the genetic depletion of V-ATPase subunits, which also prevents acidification, does not stop the fusion process itself. nih.govnih.gov This indicates that the blockade of fusion by this compound is not solely a consequence of increased lysosomal pH. nih.govnih.gov A second, independent target has been identified as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.govnih.gov this compound inhibits SERCA, leading to an increase in cytosolic calcium concentration, which in turn disrupts the fusion of autophagosomes with lysosomes. nih.govmdpi.com Therefore, this compound disrupts autophagic flux by independently targeting both V-ATPase-dependent acidification and SERCA-dependent vesicle fusion. nih.gov
Table 1: Mechanisms of Autophagic Flux Inhibition by this compound
| Target Enzyme | Direct Effect | Consequence for Autophagy | Reference |
| Vacuolar H+-ATPase (V-ATPase) | Inhibition of proton pumping into the lysosome. | Prevents lysosomal acidification and activation of acid hydrolases, blocking cargo degradation. | invivogen.comwikipedia.orgnih.gov |
| Ca-P60A/SERCA | Inhibition of the ER calcium pump. | Increases cytosolic calcium concentration, which disrupts the physical fusion of autophagosomes and lysosomes. | nih.govnih.gov |
A direct and observable consequence of the fusion blockade is the significant accumulation of autophagic vesicles within the cell. jst.go.jpnih.gov When cells are treated with this compound, numerous autophagosomes are formed but cannot fuse with lysosomes to become autolysosomes for degradation. jst.go.jpresearchgate.net
Electron microscopy studies in rat hepatoma cells treated with this compound revealed a marked increase in the number of autophagosomes, while the number of autolysosomes decreased. jst.go.jpnih.gov These accumulated autophagosomes were found to lack acid phosphatase activity, a lysosomal enzyme marker, confirming that the fusion event had been prevented. jst.go.jpnih.gov This buildup of upstream vesicles, particularly those containing the marker protein LC3-II, is a hallmark of this compound activity. wikipedia.org
To resolve this, researchers compare LC3-II levels in the presence and absence of this compound. evandrofanglab.com If a stimulus truly increases autophagy, the rate of autophagosome formation will be higher. By adding this compound to block their degradation, the accumulation of LC3-II will be much greater than with this compound alone. nih.govbiorxiv.org This method allows for a quantitative assessment of the rate of autophagosome synthesis and provides a more accurate picture of autophagic activity. evandrofanglab.com
While this compound is primarily known as a late-stage inhibitor, some evidence suggests it can also influence earlier events in the autophagy pathway. In studies on pediatric B-cell acute lymphoblastic leukemia, this compound was found to activate mTOR signaling and disrupt the formation of the Beclin 1-Vps34 complex, both of which are key events in the initiation of autophagy. haematologica.orgnih.gov
Furthermore, this compound can affect signaling pathways that regulate autophagy. Its impairment of lysosomal function can lead to the accumulation of cellular waste, which in turn impacts mTORC1 signaling, a master regulator of cell growth and autophagy. portlandpress.com By inhibiting V-ATPase, this compound can also disrupt the interaction between V-ATPase and ATG16L1, a component essential for LC3 lipidation on single-membrane structures, a process distinct from canonical autophagy. embopress.org
Role in Monitoring Autophagic Flux in Experimental Systems
Programmed Cell Death Modalities
In addition to its profound effects on autophagy, this compound can trigger programmed cell death, or apoptosis, through multiple distinct molecular pathways.
This compound has been shown to induce both major forms of apoptosis depending on the cell type and context.
Caspase-Dependent Apoptosis: In several cancer cell lines, this compound triggers the classical, caspase-dependent apoptotic pathway. wikipedia.org Studies in diffuse large B-cell lymphoma (DLBCL) demonstrated that nanomolar concentrations of this compound induced apoptosis accompanied by the cleavage of caspase-3 and its substrate, PARP. preprints.orgpreprints.org This indicates the activation of the executioner caspases that dismantle the cell. The involvement of the caspase cascade was further confirmed in a study where the pan-caspase inhibitor Z-VAD-fmk blocked virus-induced apoptosis in oligodendrocytes, a process that is sensitive to this compound. asm.org
Caspase-Independent Apoptosis: In other cellular models, this compound induces a caspase-independent form of cell death. haematologica.org This pathway is particularly evident in pediatric B-cell acute lymphoblastic leukemia (B-ALL) and hepatocellular carcinoma (HCC) cells. haematologica.orgnih.gov In B-ALL cells, this compound treatment led to apoptosis, but without the cleavage of procaspase-3. nih.gov Furthermore, the pan-caspase inhibitor z-VAD-fmk was unable to rescue the cells from death. nih.gov The key event in this pathway was the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it facilitates chromatin condensation and DNA degradation. haematologica.orgnih.govresearchgate.net This AIF-dependent mechanism represents a distinct, non-canonical route to programmed cell death initiated by this compound. nih.gov The compound also promotes the binding of the autophagy protein Beclin 1 to the anti-apoptotic protein Bcl-2, which can simultaneously inhibit autophagy and promote apoptosis. haematologica.orgnih.gov
Table 2: this compound-Induced Apoptotic Pathways
| Apoptotic Pathway | Key Molecular Events | Cell/Disease Model | Reference |
| Caspase-Dependent | Cleavage and activation of caspase-3 and PARP. | Diffuse Large B-cell Lymphoma (DLBCL) | preprints.orgpreprints.org |
| Caspase-Independent | Translocation of Apoptosis-Inducing Factor (AIF) from mitochondria to the nucleus. No caspase-3 cleavage. | Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL), Hepatocellular Carcinoma (HCC) | haematologica.orgnih.govnih.gov |
Involvement of Mitochondrial Integrity and Permeability Transition
This compound has been shown to directly impact mitochondrial function, leading to changes in integrity and permeability. In neuronal cells, this compound induces mitochondrial uncoupling, characterized by a marked increase in respiration. nih.govnih.gov This is accompanied by significant morphological changes, with mitochondria transitioning from an elongated to a more rounded shape. core.ac.uk
Furthermore, treatment with this compound leads to a decrease in the mitochondrial membrane potential (ΔΨm), mitochondrial pH, and mitochondrial calcium levels. nih.govresearchgate.net The compound can induce stochastic flickering of the mitochondrial membrane potential. nih.govcore.ac.uk Inhibition of the permeability transition pore (PTP), a key regulator of mitochondrial-mediated cell death, has been shown to augment the depolarizing effect of this compound on the mitochondrial membrane potential. nih.govnih.gov This suggests a complex interplay between this compound, mitochondrial ion homeostasis, and the regulation of the PTP. Studies have also indicated that this compound can trigger the release of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, initiating a caspase-independent apoptotic pathway. haematologica.orgashpublications.org
Table 1: Effects of this compound on Mitochondrial Parameters
| Parameter | Observed Effect | Cell Type/System | Citation |
| Respiration | Markedly elevated | Neuronal cells (dPC12, dSH-SY5Y), cerebellar granule neurons | nih.govnih.gov |
| Morphology | Transformation from elongated to rounded shape | Differentiated PC12 cells | core.ac.uk |
| Membrane Potential (ΔΨm) | Decreased | Differentiated PC12 cells | nih.govresearchgate.net |
| pH | Decreased | Differentiated PC12 cells | nih.govresearchgate.net |
| Calcium (Ca2+) | Decreased | Differentiated PC12 cells | nih.govresearchgate.net |
| Apoptosis-Inducing Factor (AIF) | Translocation from mitochondria to nucleus | Pediatric B-cell acute lymphoblastic leukemia cells | haematologica.orgashpublications.org |
Contributions of Lysosomal Dysfunction to Cell Death Induction
As a potent V-ATPase inhibitor, this compound's primary effect is the disruption of lysosomal acidification. wikipedia.orginvivogen.com This alkalinization of the lysosomal lumen impairs the function of pH-dependent lysosomal hydrolases, leading to a condition that mimics lysosomal storage disorders. portlandpress.comnih.gov The inhibition of V-ATPase prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. wikipedia.orginvivogen.com
This disruption of lysosomal function is a key contributor to this compound-induced cell death. The compromised lysosomal membrane can lead to lysosomal membrane permeabilization, although some studies suggest this compound's cell death mechanisms may not be directly linked to this phenomenon in all cell types. haematologica.orgresearchgate.net In pediatric B-cell acute lymphoblastic leukemia cells, even low concentrations of this compound induce lysosomal pH alkalinization and membrane permeabilization, compromising cytoprotective autophagy and leading to increased cell mortality. haematologica.org The resulting lysosomal dysfunction can trigger both apoptotic and other forms of cell death. nih.gov
Exploration of Non-Apoptotic Cell Death Forms (e.g., Necroptosis)
Beyond apoptosis, this compound has been implicated in other forms of programmed cell death, such as necroptosis. Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This compound, by inhibiting late-stage autophagy, has been observed to downregulate the levels of RIPK1 and RIPK3 proteins, thereby inhibiting autophagy-triggered necroptosis in certain contexts like cerebral ischemia-reperfusion injury. researchgate.net
In studies involving bone marrow-derived macrophages (BMDMs), the use of this compound to block lysosomal degradation led to the accumulation of key necroptotic signaling proteins like TRIF, RIPK1, and RIPK3 in detergent-insoluble cellular fractions. elifesciences.orgelifesciences.org This suggests that autophagy normally plays a role in the turnover of these proteins and that its inhibition by this compound can enhance necroptotic signaling. The accumulation of lipidated LC3B (LC3-II), a marker for autophagosomes, is observed during necroptosis when lysosomal degradation is blocked by this compound, indicating an ongoing autophagic flux during this cell death process. elifesciences.orgelifesciences.org
Intracellular Signaling Network Modulation
This compound significantly alters several key intracellular signaling networks that are crucial for cell growth, survival, and metabolism.
Regulation of mTOR Signaling Pathways and Lysosomal Nutrient Sensing
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism, and it is closely linked to lysosomal function. Lysosomes act as a platform for mTORC1 activation in response to nutrient availability. This compound has been shown to modulate mTOR signaling, although the effects can be context-dependent. In some cancer cells, this compound activates mTOR signaling, as evidenced by increased phosphorylation of mTOR and its downstream effectors p70S6K and 4EBP1. nih.govhaematologica.org This activation can, in turn, inhibit autophagy. nih.gov
Conversely, other studies have reported that this compound inhibits mTORC1 signaling. portlandpress.com This inhibition is thought to be a consequence of lysosomal dysfunction and the accumulation of storage material, mimicking lysosomal storage disorders. portlandpress.com The V-ATPase itself is part of the lysosomal nutrient-sensing (LYNUS) machinery that activates mTORC1. plos.org By inhibiting V-ATPase, this compound can disrupt this sensing mechanism, leading to mTORC1 inhibition. portlandpress.com
Effects on MAPK and PI3K/Akt Signaling Cascades
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades, which are critical for cell survival, proliferation, and stress responses.
MAPK Pathways: this compound treatment can lead to the activation of the p38 MAPK pathway. nih.govnih.gov In hepatocellular carcinoma cells, pharmacological downregulation or genetic depletion of p38 MAPK was found to decrease this compound-induced cell death. nih.gov Conversely, inhibition of the JNK pathway with a specific inhibitor enhanced the cytotoxic effects of this compound. nih.gov Some studies have also observed that this compound can increase the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov
PI3K/Akt Signaling: The impact of this compound on the PI3K/Akt pathway can vary. In some instances, this compound treatment leads to an increase in the phosphorylation of Akt, an upstream regulator of mTOR. nih.gov However, other research indicates that proteasome inhibitors can activate autophagy by inhibiting the PI3K-Akt-mTOR pathway, and this protective effect can be reversed by this compound. plos.org Furthermore, studies on T-cell acute lymphoblastic leukemia have shown that combining Akt inhibitors with autophagy inhibitors like this compound can lead to increased cytotoxicity. oncotarget.com The inhibition of V-ATPase by compounds like this compound has also been linked to the downregulation of PI3K/Akt signaling. mdpi.com
Modulation of Calcium Homeostasis and Related Signaling Events
This compound significantly perturbs intracellular calcium (Ca2+) homeostasis. By inhibiting the V-ATPase, it can lead to an elevation of cytosolic Ca2+. nih.govnih.gov This is, in part, due to the disruption of acidic Ca2+ stores within organelles like lysosomes. mdpi.comnih.gov this compound has been shown to decrease the amount of stored Ca2+ in permeabilized rat hepatocytes and affects NAADP (nicotinic acid adenine (B156593) dinucleotide phosphate)-sensitive acidic Ca2+ stores. mdpi.comnih.gov
The altered Ca2+ levels can have widespread consequences. The rise in cytosolic Ca2+ can be transient, but it can influence the activity of various Ca2+-dependent enzymes and signaling pathways. researchgate.netresearchgate.net For instance, this compound has been found to increase the activity of the endoplasmic reticulum Ca2+ ATPase (SERCA) in both normal human colon mucosa and colon cancer tissue samples, while decreasing the activity of the plasma membrane Ca2+ ATPase (PMCA) in normal colon mucosa. mdpi.comnih.gov The modulation of intracellular Ca2+ by this compound can also impact processes like autophagosome formation. tandfonline.com
Impact on Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress, Unfolded Protein Response)
This compound, primarily recognized for its role as a vacuolar H+-ATPase inhibitor and a late-stage autophagy blocker, also significantly modulates cellular stress responses, particularly endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR). The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a complex signaling network aimed at restoring ER homeostasis. This response is primarily mediated by three ER-resident transmembrane proteins: protein kinase R-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). nih.gov
Research indicates that this compound can induce ER stress, although the dynamics of this induction can vary depending on the cell type and experimental conditions. In U266 myeloma cells, for instance, this compound treatment was found to induce ER stress-related genes such as CHOP (GADD153) and GRP78; however, the induction of these markers required a significantly longer exposure time (over 48 hours) compared to other ER stress inducers.
In a study on fasted trout hepatocytes, treatment with this compound led to a notable increase in the mRNA levels of key UPR target genes. frontiersin.org Specifically, there was a significant rise in the expression of chop, a downstream target of the PERK pathway, as well as xbp1, a key component of the IRE1 and ATF6 pathways, and edem1, a marker of late ER stress. frontiersin.orgspandidos-publications.comnih.gov This suggests a broad activation of the UPR signaling cascade in response to this compound.
The interplay between autophagy inhibition by this compound and the induction of ER stress is a critical aspect of its mechanism of action. The UPR and autophagy are interconnected processes; ER stress can be a potent trigger for autophagy as a means to clear aggregated proteins and damaged organelles. doaj.org Conversely, the inhibition of autophagic flux by this compound can exacerbate ER stress. For example, in studies on Graves' orbitopathy orbital fibroblasts, while this compound did not directly affect the expression of IRE1 induced by transforming growth factor-β (TGF-β), it did potently suppress the expression of downstream pro-fibrotic proteins. nih.gov This highlights the complex and sometimes indirect ways this compound can influence UPR signaling pathways.
Furthermore, in the context of certain diseases, the modulation of ER stress by this compound has been explored as a therapeutic strategy. In some cancer models, the combination of this compound with other agents that induce ER stress has been shown to have synergistic cytotoxic effects. nih.gov
Table 1: Effect of this compound on the Expression of ER Stress Markers in Trout Hepatocytes
| Gene | UPR Pathway | Change in mRNA Levels with this compound Treatment | Time Point of Significant Change |
| chop | PERK | Increased | 4, 8, and 16 hours |
| xbp1 | IRE1/ATF6 | Increased | 4 and 8 hours |
| edem1 | Late ER Stress | Increased | 24 hours |
| Data derived from a study on fasted trout hepatocytes treated with this compound. frontiersin.orgspandidos-publications.comnih.gov |
Cellular Metabolism Alterations
This compound, through its inhibition of V-ATPase and subsequent disruption of lysosomal function and autophagy, exerts significant effects on cellular metabolism. These alterations encompass pathways involved in the processing of glucose, lipids, and amino acids, reflecting the central role of the lysosome in nutrient sensing and recycling.
Influence on Glucose and Lipid Metabolism Pathways
This compound has been demonstrated to perturb both glucose and lipid metabolism in various cellular models. In fasted trout hepatocytes, treatment with this compound resulted in a decrease in the mRNA levels of genes associated with gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. frontiersin.orgnih.gov Conversely, the same study observed an increase in the mRNA levels of genes involved in lipogenesis and the storage of lipids. frontiersin.orgnih.gov
In the context of cancer cells, which often exhibit altered metabolic profiles, this compound has also been shown to impact these pathways. A microarray analysis of BEL-7402 liver cancer and HO-8910 ovarian cancer cells treated with this compound revealed alterations in several pathways linked to glucose and lipid metabolism, including glycerolipid metabolism, insulin (B600854) signaling, and fructose (B13574) and mannose metabolism. spandidos-publications.comnih.gov
Furthermore, this compound can interfere with insulin-regulated glucose uptake. In cultured rat podocytes, this compound was found to inhibit insulin-dependent glucose uptake. nih.gov Similarly, in 3T3-L1 adipocytes, this compound and another V-ATPase inhibitor, concanamycin (B1236758) A, were shown to inhibit insulin-stimulated glucose transport. physiology.org This inhibition is associated with an accumulation of the glucose transporter GLUT4 in intracellular membranes and a reduction in the formation of small, insulin-responsive GLUT4 vesicles. physiology.org
Table 2: this compound-Induced Changes in Metabolic Gene Expression in Trout Hepatocytes
| Metabolic Process | Gene(s) | Effect of this compound on mRNA Levels |
| Gluconeogenesis | g6pc, pck1 | Decreased |
| Lipogenesis & Lipid Storage | fas, plin2, plin3 | Increased |
| This table summarizes findings from a study where fasted trout hepatocytes were treated with this compound. frontiersin.orgnih.gov |
Effects on Amino Acid Catabolism and Nutrient Recycling
A primary function of autophagy is the breakdown of cellular components, including proteins, to recycle their constituent parts, such as amino acids. This process is crucial for maintaining cellular homeostasis, particularly during periods of nutrient deprivation. By inhibiting the late stages of autophagy, this compound directly impacts amino acid catabolism and nutrient recycling. wikipedia.orgadipogen.comcaltagmedsystems.co.uk
In fasted trout hepatocytes, treatment with this compound led to a significant decrease in the intracellular levels of most amino acids. frontiersin.org This finding is consistent with the role of autophagy in releasing free amino acids through protein degradation during starvation. The inhibition of this process by this compound effectively curtails the cell's ability to generate a pool of free amino acids from internal sources.
The process of autophagy is critical for maintaining the cellular supply of amino acids and other nutrients, especially under conditions of metabolic stress. This compound's interference with this pathway, by preventing the acidification of lysosomes and the subsequent degradation of autophagic cargo, underscores its profound impact on the cell's ability to manage its nutrient resources. wikipedia.orgadipogen.comcaltagmedsystems.co.uk The blockage of lysosomal protein degradation by this compound has been demonstrated in studies using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), which showed that the degradation of numerous proteins during starvation is dependent on functional lysosomes. researchgate.net
Advanced Methodological Applications and Research Paradigms Utilizing Bafilomycin A1
Imaging Techniques for Live-Cell pH Monitoring and Vesicular Dynamics
Bafilomycin A1 is extensively employed in live-cell imaging to monitor intracellular pH and analyze vesicular dynamics, particularly within the endo-lysosomal system and autophagic pathway. By inhibiting V-ATPase, this compound prevents the acidification of endosomes and lysosomes, thereby altering the pH within these compartments wikipedia.orgacs.orgbiorxiv.orgresearchgate.netnih.gov.
Researchers utilize pH-sensitive fluorescent probes, such as pHLuorin, Acridine Orange (AO), and Lysotracker Red DND-99, in conjunction with this compound to visualize and quantify these pH changes acs.orgbiorxiv.orgnih.govmolbiolcell.orgpnas.org. For instance, fluorescence lifetime imaging microscopy (FLIM) and ratiometric imaging techniques, using probes like RpHLuorin2, have been validated to measure intraorganellar pH with high spatial and temporal resolution acs.orgbiorxiv.orgresearchgate.net. Studies have shown that challenging cells with 200 nM this compound for one hour results in reduced acidification of both the cis- and trans-Golgi apparatus, although complete neutralization may not occur acs.orgbiorxiv.org.
Moreover, this compound is crucial for studying autophagosome-lysosome fusion and autophagic flux. It blocks this fusion and lysosomal acidification, leading to the accumulation of autophagosomes wikipedia.orgmolbiolcell.orgnih.govresearchgate.netnih.gov. This accumulation can be visualized by electron microscopy or fluorescence microscopy, often by monitoring the colocalization of autophagosomal markers like LC3 with lysosomes wikipedia.orgmolbiolcell.org. For example, studies using Acridine Orange staining demonstrated that 1 µM this compound significantly reduced the number and intensity of acidic vesicles in Huh-7 cells, consistent with its role in preventing autolysosome formation molbiolcell.org. Similarly, Lysotracker Deep Red fluorescence intensity, indicative of acidic vesicles, was strongly reduced upon this compound co-incubation molbiolcell.orgnih.gov.
Table 1: Effects of this compound on Acidic Vesicle Imaging
| Imaging Probe/Technique | Cellular Compartment | Observed Effect with this compound | Concentration/Duration | Reference |
| pHLuorin/FLIM | Golgi apparatus | Reduced acidification | 200 nM / 1 hour | acs.orgbiorxiv.org |
| Acridine Orange | Acidic vesicles | Decreased number and intensity | 1 µM / 0.5-4 hours | molbiolcell.org |
| Lysotracker Red DND-99 | Acidic compartments | Markedly decreased fluorescence | 250 nM / 1 hour | pnas.org |
| pHluorin/mCherry | Lysosomes | Unquenching of pHluorin fluorescence (pH increase) | 100 nM (plus nigericin) | nih.gov |
Biochemical and Proteomic Approaches to Elucidate Downstream Effects
This compound is a critical tool in biochemical and proteomic studies to elucidate the downstream effects of V-ATPase inhibition, particularly concerning autophagy and cellular metabolism. As a potent inhibitor of autophagic flux, this compound prevents the degradation of autophagosomal cargo by blocking lysosomal acidification and fusion wikipedia.orgnih.govbiorxiv.orgmdpi.com. This leads to the accumulation of lipidated microtubule-associated protein 1A/1B-light chain 3 (MAP1LC3-II or LC3-II) and sequestosome 1 (p62/SQSTM1), which are widely used markers to monitor autophagic flux wikipedia.orgnih.govnih.govbiorxiv.orgmdpi.comfrontiersin.org. An increase in LC3-II levels upon this compound treatment indicates a blockage in the late stage of autophagy, allowing researchers to differentiate between increased autophagosome formation and inhibited autophagosome degradation nih.govnih.govmdpi.com.
Beyond autophagy markers, this compound's impact on cellular metabolism has been investigated. For instance, treatment of trout hepatocytes with this compound resulted in a significant decrease in mRNA levels of gluconeogenesis-related genes, such as g6pcb1, pck1, g6pca, fbp1b1, and pck2. Conversely, it led to increased mRNA levels of genes involved in lipogenesis and lipid storage nih.gov.
In proteomic approaches, this compound treatment is coupled with amino acid starvation to measure the accumulation of autophagosomal cargo that would otherwise be degraded biorxiv.org. This targeted proteomics assay monitors abundance changes of autophagy-relevant proteins, revealing that proteins involved in autophagosome biogenesis are upregulated and spared from degradation under autophagy-inducing conditions, while selective autophagy receptors (SARs) accumulate biorxiv.org. Studies have also shown that this compound can significantly impact cellular bioenergetics and metabolism, leading to decreased mitochondrial quality and bioenergetic function in primary neurons, along with alterations in TCA cycle intermediates and increased mitochondrial DNA damage nih.gov.
Table 2: Biochemical and Proteomic Markers Affected by this compound
| Marker/Pathway | Observed Effect with this compound | Context/Cell Type | Reference |
| LC3-II | Accumulation (increased levels) | Autophagic flux monitoring (various cell types, neurons, trout hepatocytes) | wikipedia.orgnih.govnih.govmdpi.comfrontiersin.org |
| p62/SQSTM1 | Accumulation (increased levels) | Autophagic flux monitoring (various cell types) | biorxiv.orgfrontiersin.org |
| Gluconeogenesis genes (mRNA) | Decreased levels | Trout hepatocytes | nih.gov |
| Lipogenesis/Lipid storage genes (mRNA) | Increased levels | Trout hepatocytes | nih.gov |
| Mitochondrial function | Decreased bioenergetics, increased mtDNA damage | Primary rat cortical neurons | nih.gov |
| TCA cycle intermediates | Alterations | Primary rat cortical neurons | nih.gov |
| Autophagosomal cargo | Accumulation | Targeted proteomics (A549 cells) | biorxiv.org |
Genetic Perturbation Studies Complementing Pharmacological Inhibition
This compound serves as a crucial pharmacological complement to genetic perturbation studies, allowing researchers to validate and dissect the precise roles of autophagy-related genes and pathways. By inhibiting the late stage of autophagy (autophagosome-lysosome fusion and lysosomal acidification), this compound helps to distinguish between effects on autophagosome formation and autophagosome degradation wikipedia.orgmdpi.comnih.gov.
For instance, in studies investigating the expression of pro-apoptotic genes like PUMA and BIM, this compound treatment was used to inhibit autophagy. The observed increases in PUMA mRNA were abolished when FOXO3a was genetically knocked down or knocked out, suggesting that FOXO3a mediates this effect upon autophagy inhibition nih.gov. Similarly, pharmacological or genetic autophagy inhibition by CRISPR/Cas9 knockout of essential autophagy genes (e.g., ATG7 or ATG5) resulted in higher BIM mRNA levels, demonstrating a consistent effect across both approaches nih.gov.
In the context of bacterial intracellular survival, drugs like this compound are used alongside genetic approaches (e.g., knockdown or knockout of autophagy genes) to confirm if an observed effect is truly due to interference with autophagy nih.gov. While genetic manipulations of individual autophagy proteins may have fewer pleiotropic effects, chemical inhibitors like this compound provide a rapid and dose-dependent means to perturb the pathway, offering complementary insights into the physiological roles of autophagy nih.gov. For example, studies on Staphylococcus aureus intracellular survival showed that blockade of autophagosomal formation with this compound, similar to genetic inhibition, led to a significant reduction in intracellular bacterial burden, stressing the importance of the autophagy pathway for the bacterium's survival frontiersin.org.
Use in Investigating Cell Biology in Disease Models
This compound is a vital tool for elucidating the role of V-ATPase-mediated processes and autophagy in various disease models, providing insights into underlying cellular mechanisms.
In neurodegenerative conditions, this compound is extensively used to study protein aggregation and dysfunctional autophagy, which are hallmarks of diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). Autophagy-lysosomal pathway (ALP) plays a crucial role in degrading accumulated alpha-synuclein (B15492655) (α-synuclein) aggregates, a key component of Lewy bodies in PD frontiersin.orgresearchgate.netnih.gov. This compound, by inhibiting ALP, leads to increased α-synuclein accumulation and aggregation researchgate.netnih.gov. Studies have shown that ALP inhibition using this compound significantly potentiates the toxicity of aggregated α-synuclein species in both transgenic mouse models and cell cultures nih.gov. For example, in PC12 cells and neurons, this compound treatment has been shown to induce apoptosis and increase the autophagosome marker LC3-II, indicating its role in studying protein clearance mechanisms wikipedia.orgfrontiersin.orgspandidos-publications.com.
Furthermore, this compound is employed to investigate the impact of autophagy inhibition on mitochondrial quality and bioenergetic function in neurons, which is critical for understanding neurodegeneration nih.gov. It has been observed that this compound can significantly increase LC3-II levels, inhibit key parameters of mitochondrial function, and increase mitochondrial DNA damage in primary rat cortical neurons nih.gov. In models of chronic unpredictable mild stress (CUMS) depression in rats, this compound treatment ameliorated depressive-like behaviors, potentially by reversing apoptosis, autophagy, and neuroinflammation in the hippocampus spandidos-publications.com. It is also used in conjunction with other compounds, such as deferiprone (B1670187) (DFP), to study exosome yields and mitochondrial cargo in neuroblastoma cells, providing insights into mitochondrial quality control and biomarker discovery in neurodegenerative contexts nih.gov.
Table 3: this compound in Neurodegenerative Research
| Disease Model/Condition | Key Mechanism Investigated | Observed Effect of this compound | Reference |
| α-synucleinopathy | ALP-mediated α-synuclein degradation | Increased α-synuclein accumulation and toxicity | researchgate.netnih.gov |
| Parkinson's Disease (PD) | Dysfunctional macroautophagy | Accumulation of autophagosomes in neurons | frontiersin.org |
| Mitochondrial quality control | Autophagy's role in mitochondrial health | Decreased mitochondrial bioenergetics, increased mtDNA damage | nih.gov |
| Chronic Unpredictable Mild Stress (CUMS) | Autophagy and apoptosis in depression | Alleviated depressive-like behaviors, decreased apoptosis/autophagy proteins | spandidos-publications.com |
In cancer cell biology research, this compound is utilized to explore the fundamental roles of V-ATPase and autophagy in cellular processes, without focusing on its direct therapeutic potential. Cancer cells often exhibit altered V-ATPase activity, and this compound helps to dissect the consequences of inhibiting this pump wikipedia.orgmdpi.com.
Studies have shown that this compound, by blocking V-ATPase-dependent acidification and autophagosome-lysosome fusion, interferes with autophagic flux in various cancer cell lines nih.govmdpi.com. This inhibition of autophagy can lead to specific cellular responses. For instance, this compound has been observed to induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor from mitochondria to the nucleus in pediatric B-cell acute lymphoblastic leukemia cells nih.gov. It also influences the expression of hypoxia-inducible factor-1α in cancer cells under hypoxic conditions wikipedia.orgnih.gov.
Research also indicates that this compound treatment can lead to significant alterations in the endolysosomal system of cancer cells, including an increased number and size of lysosomes, lysosomal membrane permeabilization, and autophagy flux blockade researchgate.net. These changes are often accompanied by endoplasmic reticulum stress and lipid droplet accumulation researchgate.net. Notably, this compound has been shown to decrease intracellular Fe²⁺ levels, and iron supplementation can rescue cancer cells from this compound-induced death, highlighting a link between endolysosomal dysfunction and iron homeostasis in cancer cell biology researchgate.net. In senescent cancer cells induced by chemotherapy, a pulse of this compound can affect their ability to re-populate in vitro cultures and form tumors in immunodeficient mice, suggesting its role in understanding cancer maintenance and re-growth mechanisms nih.gov.
This compound is a crucial research tool for investigating how pathogens, including viruses and bacteria, exploit or manipulate host cellular pathways, particularly those involving endosomal acidification and autophagy, for entry and intracellular survival.
Many bacterial toxins and all viruses require trafficking to an acidified endosome to gain entry to host cells pnas.org. This compound, by neutralizing acidic organelles, serves as a distinct mechanism from other entry inhibitors and is used to probe these acid-dependent entry steps pnas.org. For example, blocking endosome acidification with this compound reduced the number of enterovirus particles that released their genomes, even if it did not prevent them from reaching the cytoplasm researchgate.net.
In the context of bacterial infections, this compound helps elucidate strategies used by intracellular pathogens to evade host defenses. Some bacteria block autophagosome maturation and fusion with lysosomes to ensure continued replication and survival nih.gov. For instance, Chlamydia trachomatis induces autophagy but then blocks the fusion of its vacuole to the lysosome nih.gov. Similarly, Anaplasma phagocytophilum replicates in membrane-bound compartments devoid of lysosomal markers, indicating inhibition of lysosome fusion nih.gov. Staphylococcus aureus also manipulates the autophagic pathway for survival; this compound-mediated blockade of autophagosomal formation significantly reduced its intracellular burden, underscoring the importance of autophagy for its intracellular survival frontiersin.org.
Table 4: this compound in Pathogen Research
| Pathogen Type/Example | Host Cell Process Investigated | Observed Effect of this compound | Reference |
| Enteroviruses | Acid-dependent endosomal entry | Reduced genome release | researchgate.net |
| Staphylococcus aureus | Intracellular survival via autophagy | Significant reduction in intracellular burden | frontiersin.org |
| Chlamydia trachomatis | Evasion of lysosomal fusion | (BafA1 confirms blockage of lysosomal acidification) | nih.gov |
| Anaplasma phagocytophilum | Inhibition of lysosome fusion | (BafA1 confirms blockage of lysosomal acidification) | nih.gov |
Future Directions and Emerging Concepts in Bafilomycin A1 Research
Identification of Novel V-ATPase Functions Through Bafilomycin A1 Perturbation
This compound, a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), has been an invaluable tool for elucidating the diverse functions of this essential proton pump. invivogen.combiologists.com By observing the cellular consequences of V-ATPase inhibition, researchers continue to uncover novel roles for this enzyme complex beyond its established function in organelle acidification.
Perturbation studies using this compound have been instrumental in revealing the V-ATPase's involvement in a wide array of cellular processes. These include:
Autophagy: this compound is widely used to study autophagy, a cellular recycling process. It blocks the fusion of autophagosomes with lysosomes and inhibits the degradation of autophagic cargo, allowing researchers to study the dynamics of autophagic flux. invivogen.commdpi.com
Cancer Biology: The V-ATPase is often highly activated in cancer cells, contributing to proliferation, metastasis, and drug resistance. spandidos-publications.comresearchgate.net this compound-induced inhibition of V-ATPase has been shown to suppress the growth of various cancer cell lines and induce apoptosis (programmed cell death). mdpi.comspandidos-publications.com
Neurobiology: In neuronal cells, this compound-mediated V-ATPase inhibition leads to an increase in cytosolic calcium and acidification. nih.govnih.gov This has implications for understanding neurotransmitter loading into vesicles and other neuronal functions.
Viral Infection: The entry of many viruses into host cells is dependent on the acidic environment of endosomes. This compound, by neutralizing endosomal pH, can inhibit the replication of certain viruses. invivogen.comasm.org
Immunology: V-ATPase function is crucial for the activation of certain immune cells and processes. For instance, this compound can block the activation of endosomal Toll-like receptors (TLRs), such as TLR9, by neutralizing the endosomal pH required for their signaling. invivogen.com
The discovery that this compound can also affect processes like the regulation of reactive oxygen species (ROS) production and ion homeostasis further expands the known functional repertoire of V-ATPases. wikipedia.orgresearchgate.net These findings, made possible by the specific perturbation of V-ATPase activity by this compound, continue to shape our understanding of fundamental cellular biology.
Elucidating Context-Dependent and Cell Type-Specific Responses to V-ATPase Inhibition
The cellular response to V-ATPase inhibition by this compound is not uniform but is instead highly dependent on the specific cellular context and cell type. This variability underscores the complex and multifaceted roles of V-ATPases in different biological systems.
Research has demonstrated that the effects of this compound can differ significantly based on factors such as the cell line, the duration of treatment, and the concentration of the inhibitor used. For example, the impact of this compound on the fusion of autophagosomes and lysosomes has been a subject of some debate, with conflicting results likely attributable to differences in experimental conditions and the cell lines studied. asm.orgwikipedia.org
The following table summarizes some observed context-dependent effects of this compound:
| Cell Type/Context | Observed Effect of this compound | Reference |
| Human Liver Cancer (BEL-7402) and Ovarian Cancer (HO-8910) cells | Suppressed proliferation, induced apoptosis, and attenuated invasive potential. spandidos-publications.com | spandidos-publications.com |
| Neuronal cells (PC12, SH-SY5Y, cerebellar granule neurons) | Elevation of cytosolic Ca2+, acidification, and mitochondrial uncoupling. nih.govnih.gov | nih.govnih.gov |
| Human Alveolar Epithelial (A549) cells | Concentration-dependent effects on influenza A virus replication and autophagy flux. physiology.org | physiology.org |
| Diffuse Large B-cell Lymphoma (DLBCL) cells | Induction of cell cycle arrest and caspase-dependent apoptosis at nanomolar concentrations. preprints.org | preprints.org |
| Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) cells | Targets both autophagy and apoptosis pathways, inducing caspase-independent apoptosis. nih.gov | nih.gov |
| HeLa cells | Arrests the transport of endocytosed material in early endosomes. asm.org | asm.org |
| Prostate Cancer (PC-3) cells | Primarily located in the Golgi compartment and clathrin-coated vesicles; inhibition leads to F-actin reorganization. nih.gov | nih.gov |
These examples highlight that the outcome of V-ATPase inhibition is not a simple, universal response but rather a complex interplay of cellular signaling pathways that can be pro-survival or pro-death depending on the specific cellular environment. wikipedia.orgresearchgate.net Understanding these context-dependent responses is crucial for interpreting experimental results and for the potential therapeutic application of V-ATPase inhibitors.
Development of Refined Methodologies for Spatiotemporally Controlled V-ATPase Manipulation
To overcome the limitations of systemic and prolonged V-ATPase inhibition with compounds like this compound, which can lead to widespread cellular disruption and secondary effects, researchers are developing more refined methodologies for spatiotemporally controlled V-ATPase manipulation. biorxiv.org These emerging techniques aim to provide more precise insights into the localized and transient functions of V-ATPases.
One promising approach is the development of photoactivatable or caged versions of V-ATPase inhibitors. These molecules are initially inactive and can be "switched on" with a pulse of light at a specific time and location within a cell. This would allow for the acute inhibition of V-ATPase in a defined subcellular compartment, such as a single endosome or a specific region of the plasma membrane, enabling the study of rapid cellular processes that are dependent on V-ATPase activity. While the development of a photoactivatable this compound is a significant goal, other strategies are also being explored.
Another area of development involves the use of genetically encoded tools . This can include:
RNA interference (RNAi) or CRISPR/Cas9 technology: These techniques can be used to selectively deplete specific isoforms of V-ATPase subunits in a cell-type-specific manner. aacrjournals.org This approach can help to dissect the functions of different V-ATPase complexes located in various cellular compartments.
Optogenetic and chemical-genetic approaches: These methods allow for the rapid and reversible control of protein activity, including the potential to manipulate V-ATPase assembly and function with high temporal resolution. frontiersin.orgnih.gov For instance, light-inducible systems could be engineered to control the association or dissociation of V-ATPase subunits, thereby modulating its activity.
These advanced methodologies will be critical for dissecting the intricate roles of V-ATPases in dynamic cellular events such as vesicle trafficking, receptor-ligand dissociation, and signaling pathway regulation. By providing a higher degree of control over V-ATPase inhibition, these tools will help to minimize the confounding effects of long-term, global inhibition and provide a clearer picture of the immediate consequences of V-ATPase perturbation in specific cellular contexts.
Q & A
Q. What is the primary molecular mechanism of bafilomycin A1 in inhibiting autophagy, and how can researchers validate this in vitro?
this compound selectively inhibits vacuolar H⁺-ATPase (V-ATPase), blocking lysosomal acidification and autophagosome-lysosome fusion. To validate this, researchers can:
Q. How does this compound induce apoptosis in cancer cells, and what key markers should be assessed?
this compound triggers caspase-dependent apoptosis via mitochondrial pathways. Key markers include:
Q. What are standard protocols for quantifying this compound in fermentation broth?
Use reversed-phase HPLC with UV detection (λ = 210–220 nm):
- Column: C18, 5 μm, 4.6 × 250 mm.
- Mobile phase: Acetonitrile/water (70:30 v/v) at 1.0 mL/min .
- Validate with Q-TOF-MS for structural confirmation and ensure no matrix interference from fermentation media .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in caspase-dependent vs. -independent apoptosis across cancer models?
Context-dependent mechanisms require:
- Cell-type profiling : Compare caspase-3 activation (e.g., DLBCL ) vs. apoptosis-inducing factor (AIF) translocation (e.g., pediatric B-ALL ).
- Pharmacological inhibition : Use pan-caspase inhibitors (Z-VAD-FMK) to assess residual apoptosis .
- Transcriptomic analysis : Identify differential expression of Bcl-2 family proteins (e.g., PUMA in hepatocellular carcinoma ).
Q. What experimental strategies optimize this compound’s synergy with chemotherapeutics like rituximab?
- Dose-response matrices : Test low-dose this compound (1–10 nM) with rituximab (10–100 μg/mL) to minimize off-target effects .
- Time-course assays : Pre-treat cells with this compound to block autophagy before adding rituximab, enhancing caspase-3 activation .
- In vivo validation : Use xenograft models (e.g., NSG mice) with 0.1 mg/kg this compound intraperitoneally, monitoring tumor regression and organ toxicity .
Q. How can structural insights into this compound-V-ATPase binding inform analog design?
Cryo-EM studies reveal this compound binds the c-ring of V-ATPase, disrupting proton translocation. Researchers can:
- Target conserved residues (e.g., c-subunit Glu139) for mutagenesis to assess resistance .
- Modify the 7'-hydroxyl group to enhance selectivity or reduce cytotoxicity .
- Use molecular docking to screen analogs against subunit a/c interfaces .
Methodological Challenges
Q. What controls are critical when studying this compound’s dual roles in autophagy and apoptosis?
- Autophagy controls : Include chloroquine (lysosomal inhibitor) and rapamycin (inducer) to benchmark effects .
- Apoptosis controls : Use staurosporine (apoptosis inducer) and Z-VAD-FMK (inhibitor) .
- Solvent controls : DMSO concentrations ≤0.1% to avoid confounding cytotoxicity .
Q. How can researchers address batch variability in this compound activity due to fermentation conditions?
- Optimize Streptomyces griseus fermentation: 30°C, pH 7.0, 220 rpm, 96 h, with 40 g/L soluble starch and 30 g/L peptone .
- Standardize purification via silica gel chromatography and HPLC .
- Validate each batch via LC-MS and biological activity assays (e.g., V-ATPase inhibition IC₅₀ = 0.44 nM) .
Data Interpretation Guidelines
Q. How should researchers analyze conflicting results in this compound’s cell cycle effects?
- Cell synchronization : Use serum starvation or nocodazole to isolate phase-specific effects .
- Single-cell analysis : Employ Fucci reporters or Ki-67/Pyronin Y staining to distinguish quiescent vs. cycling populations .
- Pathway enrichment : Compare transcriptomic profiles of G0/G1-arrested cells across cancer types .
Q. What statistical approaches are recommended for pharmacological studies combining this compound with other agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
